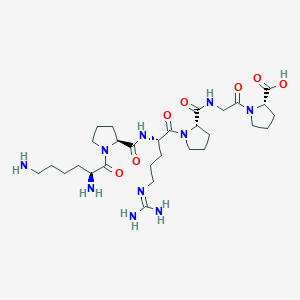![molecular formula C12H8ClF3N2O3S B14250978 N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide CAS No. 509076-58-8](/img/structure/B14250978.png)
N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethanesulfonamide group attached to a pyridine ring, which is further substituted with a chlorophenoxy group
Métodos De Preparación
The synthesis of N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide involves several steps. One common method includes the reaction of 3-chlorophenol with 4-chloropyridine in the presence of a base to form the intermediate 3-(3-chlorophenoxy)-4-pyridine. This intermediate is then reacted with trifluoromethanesulfonyl chloride in the presence of a base to yield the final product .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Análisis De Reacciones Químicas
N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring and chlorophenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mecanismo De Acción
The mechanism of action of N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group is known for its strong electron-withdrawing properties, which can influence the reactivity of the compound. This group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pyridine ring and chlorophenoxy group can also participate in binding interactions with molecular targets, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide can be compared with other similar compounds, such as:
Triflamides: These compounds also contain the trifluoromethanesulfonamide group and share similar reactivity and applications.
Pyridinic Sulfonamides: These compounds have a pyridine ring substituted with a sulfonamide group and are studied for their biological activity and therapeutic potential.
Chlorophenoxy Derivatives: Compounds containing the chlorophenoxy group are known for their use in herbicides and pharmaceuticals.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
509076-58-8 |
|---|---|
Fórmula molecular |
C12H8ClF3N2O3S |
Peso molecular |
352.72 g/mol |
Nombre IUPAC |
N-[3-(3-chlorophenoxy)pyridin-4-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C12H8ClF3N2O3S/c13-8-2-1-3-9(6-8)21-11-7-17-5-4-10(11)18-22(19,20)12(14,15)16/h1-7H,(H,17,18) |
Clave InChI |
DBTIALADKQUNTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)OC2=C(C=CN=C2)NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
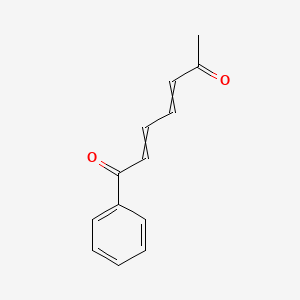
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
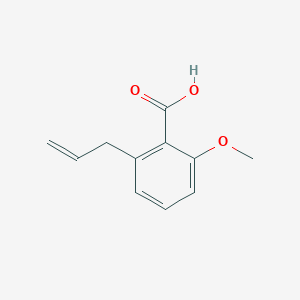
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
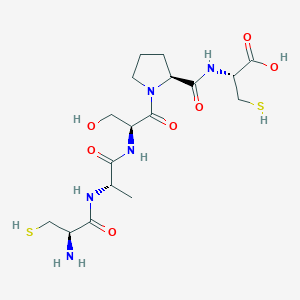
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
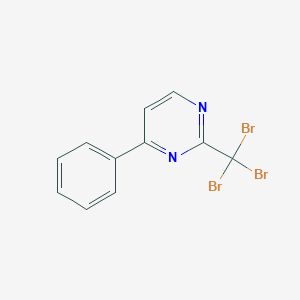
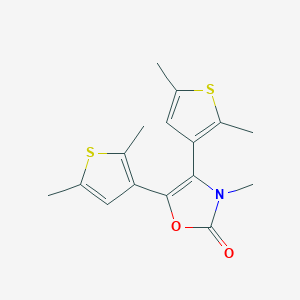
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)
